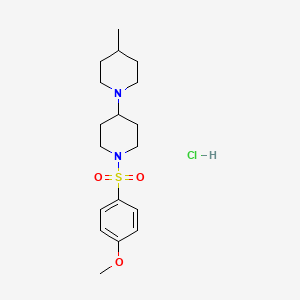
TASIN-1 Hydrochloride
Vue d'ensemble
Description
TASIN-1 Hydrochloride is a selective inhibitor of truncated APC . It acts by selectively killing colorectal cancer cells that express truncated APC by reducing cellular cholesterol levels and inducing apoptotic cell death through the ER stress/ROS/JNK signaling in colon cancer cells .
Synthesis Analysis
The synthesis of TASIN-1 Hydrochloride involves several steps, but the exact process is not detailed in the available sources. The compound is commercially available and is often used in research settings .Molecular Structure Analysis
The empirical formula of TASIN-1 Hydrochloride is C18H28N2O3S · HCl . The molecular weight is 388.95 . The SMILES string representation isCC(CC1)CCN1C(CC2)CCN2S(C3=CC=C(OC)C=C3)(=O)=O.[H]Cl .
Applications De Recherche Scientifique
1. Targeted Action in Colorectal Cancer
TASIN-1 Hydrochloride (TASIN-1) shows promise in selectively targeting cancer cells with specific mutations in colorectal cancer. Studies have demonstrated that TASIN-1 is particularly effective against cells with truncations in the adenomatous polyposis coli (APC) gene, a common mutation in colorectal cancer. This specificity is attributed to TASIN-1's mechanism of action, which involves the inhibition of cholesterol biosynthesis, thereby selectively killing APC-truncated cancer cells while sparing normal and wild-type APC cells (Zhang et al., 2016).
2. Mechanism of Inducing Cell Death
TASIN-1 triggers apoptotic cell death in cancer cells by inducing endoplasmic reticulum (ER) stress, leading to the activation of c-Jun N-terminal kinase (JNK) and the production of reactive oxygen species (ROS). This process is facilitated through cholesterol depletion and the inhibition of the AKT pro-survival signaling pathway in truncated APC colon cancer cells (Zhang et al., 2018).
3. Inhibition of Cholesterol Biosynthesis Enzymes
Further research has identified that TASIN compounds, including TASIN-1, inhibit enzymes in the post-squalene cholesterol biosynthetic pathway, such as EBP, DHCR7, and DHCR24. Notably, the inhibition of the EBP enzyme is critical for the anticancer effects of TASINs, as this inhibition leads to the depletion of downstream sterols, which are vital for cancer cell survival. This highlights EBP as a key target in APC mutant colorectal cancer (Theodoropoulos et al., 2020).
4. Development of TASIN Analogues
Efforts have been made to develop analogues of TASIN-1 that maintain its specificity for targeting colorectal cancer cells with APC mutations. These analogues have been evaluated for their potency, selectivity, metabolic stability, and pharmacokinetic properties. This research represents an ongoing effort to advance targeted therapies for colorectal cancer (Wang et al., 2019).
Propriétés
IUPAC Name |
1-[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]-4-methylpiperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3S.ClH/c1-15-7-11-19(12-8-15)16-9-13-20(14-10-16)24(21,22)18-5-3-17(23-2)4-6-18;/h3-6,15-16H,7-14H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDTUQPRRXNCLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
TASIN-1 Hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(amino(phenyl)methyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B611085.png)
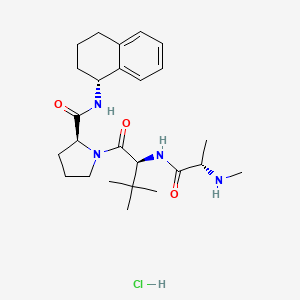
![N-(4-Fluorophenyl)-6-[2-(dihydroxyboryl)benzylthio]nicotinamide](/img/structure/B611091.png)
![N-[3-[[5-cyano-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]cyclohexyl]-5-[4-(dimethylamino)but-2-enoylamino]pyridine-2-carboxamide](/img/structure/B611093.png)
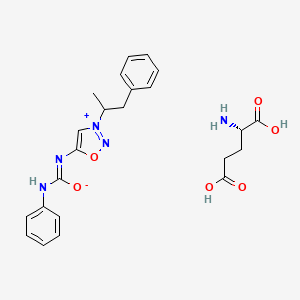
![7-(1-tert-butyl-1H-pyrazol-4-yl)-N-{[(3S)-3-fluoropiperidin-3-yl]methyl}-1,6-naphthyridin-5-amine](/img/structure/B611096.png)
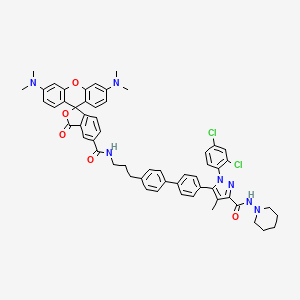
![N-(2-((4-Oxo-3-(4-(2,2,2-trifluoroethoxy)phenyl)-3,4-dihydrothieno[3,4-d]pyrimidin-2-yl)thio)ethyl)acetamide](/img/structure/B611104.png)
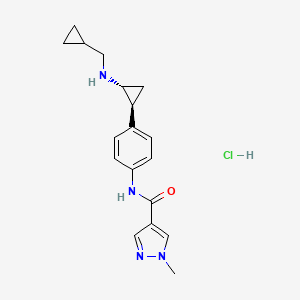
![4-(3-bromobenzenesulfonyl)-N-[1-(thiophen-2-yl)ethyl]piperazine-1-carboxamide](/img/structure/B611107.png)